丙烯酰脲

描述

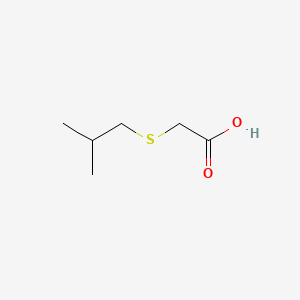

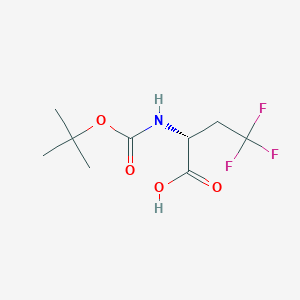

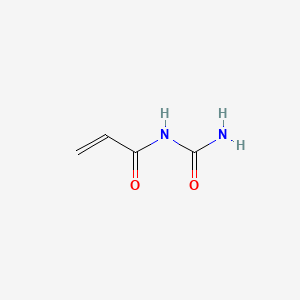

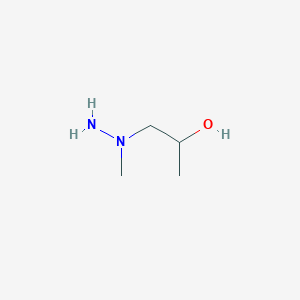

Acryloylurea is a chemical compound with the molecular formula C4H6N2O2 . It is used in various fields of research and industry.

Synthesis Analysis

Acryloylurea can be synthesized by reacting acryloyl chloride with urea in the presence of a base catalyst such as triethylamine . The reaction can take place in various solvents, such as ether, toluene, or chloroform .

Molecular Structure Analysis

The molecular structure of Acryloylurea can be analyzed using various techniques, such as spectroscopy, chromatography, and crystallography . The infrared spectrum of Acryloylurea shows characteristic peaks at 1630 cm-1 and 1720 cm-1, which are attributed to the C=O and C=C groups, respectively .

Chemical Reactions Analysis

Reactions of benzoic acid derivatives and (E)-cinnamic acid derivatives with N,N′-dialkylcarbodiimide proceed smoothly at room temperature and in neutral conditions to afford N-acylurea derivatives in high yields .

Physical And Chemical Properties Analysis

Acryloylurea has a melting point of 148-151 °C and a density of 1.183±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 10.91±0.46 .

科学研究应用

氧化损伤缓解:研究表明,某些物质,如褪黑激素,可以在体外和体内模型中减轻丙烯酰胺(一种与丙烯酰脲相关的化合物)引起的氧化损伤。例如,发现褪黑激素可以减少活性氧物质和丙二醛的产生,丙二醛是氧化应激的标志物,在用丙烯酰胺处理的细胞和大鼠中。这表明在预防氧化应激相关的神经退行性疾病方面具有潜在的应用 (Pan 等人,2015)。

神经毒性和神经保护作用:一些研究调查了丙烯酰胺的神经毒性作用以及针对它的潜在保护剂。例如,已证明鞣花酸可以通过改善炎症指标和氧化应激参数的影响来减轻大鼠丙烯酰胺诱导的神经毒性 (Goudarzi 等人,2019)。这指出了保护脑组织免受类似类型神经毒性的潜在治疗应用。

生化改变和抗氧化活性:研究还集中在丙烯酰胺如何影响生物系统中的酶活性和脂质过氧化。例如,发现丙烯酰胺处理以剂量依赖性方式改变大鼠的酶活性和增加脂质过氧化 (Yousef & El-Demerdash,2006)。这种研究对于了解丙烯酰脲相关化合物影响的生化途径以及开发潜在干预措施至关重要。

比较毒性研究:比较丙烯酰胺与其他化合物(如亚氨基二丙腈)的毒性作用的研究提供了对这些毒素的不同行为影响和潜在靶位点的见解。此类研究有助于更深入地了解具体的作用机制和靶器官,这对于针对这些毒素制定保护策略至关重要 (Khan 等人,2009)。

作用机制

Mode of Action

This process involves soap-free emulsion polymerization with sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) used as the reactive emulsifiers . The interaction of Acryloylurea with these substances and its role in the polymerization process could be considered part of its mode of action.

Result of Action

The result of Acryloylurea’s action can be observed in the formation of cross-linking acrylic polymer latex . The latex produced through this process has improved heat and water resistance compared to conventional latex . This suggests that Acryloylurea contributes to enhancing the physical properties of the resultant polymer.

Action Environment

The action of Acryloylurea is influenced by the conditions under which the polymerization process takes place. For instance, the soap-free emulsion polymerization process used to produce cross-linking acrylic polymer latex is carried out under specific conditions . .

属性

IUPAC Name |

N-carbamoylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(5)8/h2H,1H2,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGLSABDGQOSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337605 | |

| Record name | Acryloylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20602-79-3 | |

| Record name | N-(Aminocarbonyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acryloylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)

![1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B3380806.png)